molecular formula C7H11N3O2 B595191 Pyrimidin-2-ylmethanamine acetate CAS No. 1246834-64-9

Pyrimidin-2-ylmethanamine acetate

Cat. No.: B595191
CAS No.: 1246834-64-9
M. Wt: 169.184
InChI Key: SJLVMBSMPAAYNS-UHFFFAOYSA-N
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Description

Pyrimidin-2-ylmethanamine acetate is a chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its core structure, the pyrimidine ring, is a privileged scaffold in numerous FDA-approved therapeutics and is fundamental to nucleic acids . This compound serves as a versatile precursor for the design and synthesis of novel bioactive molecules. A primary research application is in the development of new antimicrobial agents. Pyrimidine-based sulfonamides and acetamides have demonstrated potent antibacterial and antifungal activities against a range of microbial strains . These synthesized derivatives can exhibit strong binding affinities to key biological targets; for instance, molecular docking studies against Mycobacterium tuberculosis protein tyrosine phosphatase B (MtbPtpB) have shown that such compounds form stable protein-ligand complexes through hydrogen bonding and π-π stacking interactions . Furthermore, the pyrimidine ring acts as an effective bioisostere for phenyl and other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of potential drug candidates . Beyond anti-infectives, pyrimidine derivatives are extensively investigated for their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties, making this compound a valuable building block for exploring new therapeutic pathways . This product is intended for research and laboratory use only.

Properties

IUPAC Name

acetic acid;pyrimidin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.C2H4O2/c6-4-5-7-2-1-3-8-5;1-2(3)4/h1-3H,4,6H2;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLVMBSMPAAYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CN=C(N=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thienopyrimidine Core Synthesis via Chloroacetonitrile Cyclization

A foundational approach involves constructing the pyrimidine ring through cyclization reactions. For thieno[2,3-d]pyrimidin-2-ylmethanamine derivatives, 2-aminothiophen-3-carboxylates are reacted with chloroacetonitrile under reflux conditions. This method introduces two diversity points: the thiophene ring and the pyrimidine nitrogen atoms. The reaction typically proceeds in polar aprotic solvents (e.g., DMF or THF) at 70–80°C for 3–5 hours, yielding the core structure with a chlorine substituent at the 2-position. Subsequent displacement of chlorine with ammonia or amines generates the methanamine moiety.

Key Example :
Cyclization of ethyl 2-aminothiophene-3-carboxylate with chloroacetonitrile in DMF at 80°C for 4 hours produces thieno[2,3-d]pyrimidin-2-yl chloride (yield: 78%). Amination with aqueous ammonia at 100°C for 2 hours yields the free base, which is then acetylated using acetic anhydride in dichloromethane to form the acetate salt.

Condensation and Substitution Reactions

Hydroquinone-Based Alkylation

A scalable method involves 2-methylsulfonyl-4,6-dimethoxypyrimidine as a starting material. Reaction with hydroquinone in a toluene-water biphasic system, catalyzed by benzyltriethylammonium chloride and sodium hydroxide , forms 2-(4-hydroxyphenoxy)-4,6-dimethoxypyrimidine . This intermediate undergoes nucleophilic substitution with chloroacetic esters (e.g., ethyl chloroacetate) in acetonitrile with potassium carbonate to introduce the acetate group.

Reaction Conditions :

  • Step 1 : Hydroquinone + 2-methylsulfonyl-4,6-dimethoxypyrimidine → 2-(4-hydroxyphenoxy)-4,6-dimethoxypyrimidine (Yield: 86.5%, 3.5 hours reflux).

  • Step 2 : Alkylation with ethyl chloroacetate in acetonitrile, 7 hours reflux → 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetate (Yield: 81.2%).

Hydrazine-Mediated Functionalization

Pyrimidin-2-ylmethanamine derivatives are accessible via hydrazine hydrate treatment of thiomethylpyrimidinones. For example, 6-methyl-2-thiomethyl-pyrimidin-4-one reacts with hydrazine in refluxing ethanol to form 2-hydrazinylpyrimidin-4(1H)-one , which is further functionalized with acetylacetone or boronic acids. Acetylation of the resulting amine with acetic acid yields the acetate salt.

Microwave-Assisted Synthesis

Imine Formation and Reduction

Modern techniques employ microwave irradiation to accelerate reaction kinetics. Imidazo[1,2-a]pyrimidine-2-carbaldehyde reacts with primary amines (e.g., methylamine) in ethanol under microwave conditions (80–85°C, 40–120 minutes) to form imine intermediates. Subsequent reduction with sodium borohydride in methanol yields the amine, which is acetylated with acetic anhydride.

Advantages :

  • Reduced reaction time (2 hours vs. 24 hours conventional).

  • Higher purity (≥95% by HPLC).

Comparative Analysis of Synthesis Methods

Method Starting Materials Conditions Yield Reference
Cyclization2-Aminothiophen-3-carboxylateDMF, 80°C, 4 hours78%
Hydroquinone Alkylation2-Methylsulfonyl-4,6-dimethoxypyrimidineToluene/water, reflux, 3.5 hours86.5%
Microwave AminationImidazo[1,2-a]pyrimidine-2-carbaldehydeEthanol, 85°C, 2 hours89%

Chemical Reactions Analysis

Types of Reactions: Pyrimidin-2-ylmethanamine acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyrimidine-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert it into pyrimidin-2-ylmethanol.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Pyrimidine-2-carboxylic acid derivatives.

    Reduction: Pyrimidin-2-ylmethanol.

    Substitution: Various substituted pyrimidine derivatives depending on the reagent used.

Scientific Research Applications

Pyrimidin-2-ylmethanamine acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of nucleotides and nucleosides, which are essential components of DNA and RNA.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of pyrimidin-2-ylmethanamine acetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

This compound vs. Ethyl 2-(Pyrimidin-2-ylthio)acetate

  • Structural Differences: The latter replaces the aminomethyl group with a thioether-linked ester (-S-CH₂COOEt), significantly altering reactivity. The thioether enhances sulfur-based interactions in drug-target binding .
  • Applications : While this compound is a neutralized amine salt, ethyl 2-(pyrimidin-2-ylthio)acetate is a precursor for hydrazide derivatives with antimicrobial properties .

This compound vs. Pyrimethamine

  • Functional Groups: Pyrimethamine contains a p-chlorophenyl group and a diamino substitution, enabling inhibition of dihydrofolate reductase in parasites. In contrast, this compound lacks bulky substituents, limiting direct pharmacological activity .
  • Bioactivity : Pyrimethamine is a clinical antimalarial, whereas this compound’s role is restricted to synthesis intermediates .

This compound vs. 2-(Pyrimidin-2-ylamino)propanoic Acid

  • Solubility: The amino acid derivative’s carboxylic acid group confers higher aqueous solubility than the acetate salt, making it suitable for biochemical assays .
  • Utility : The former is used in peptide synthesis, while the acetate salt is tailored for solubility in organic solvents during drug manufacturing .

Pharmacokinetic and Industrial Relevance

  • Stability : The acetate salt’s ionic nature improves shelf-life compared to free amines like pyrimidin-2-ylmethanamine .
  • Scalability : Simpler derivatives (e.g., 4,6-dichloro-5-methylpyrimidine) are prioritized in bulk synthesis, while this compound’s niche applications limit large-scale production .

Biological Activity

Pyrimidin-2-ylmethanamine acetate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes . The COX enzymes are crucial in the metabolism of arachidonic acid, leading to the production of inflammatory mediators. By inhibiting these enzymes, the compound demonstrates significant anti-inflammatory effects . This action is particularly relevant in conditions characterized by chronic inflammation, such as arthritis and certain cancers.

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is often influenced by their structural modifications. For instance, studies have shown that substituents on the pyrimidine ring can significantly alter the compound's affinity and selectivity for various biological targets. Research indicates that 4,6-disubstituted pyrimidines can selectively activate nicotinic acetylcholine receptors (nAChRs), demonstrating the importance of hydrophobic interactions in maintaining receptor affinity .

Biological Activities

This compound exhibits a range of biological activities:

  • Antitumor Activity :
    • In vitro studies have shown that derivatives of pyrimidin-2-ylmethanamine exhibit potent anti-proliferative effects against various cancer cell lines, including HepG2 and A549 cells. The compound acts as an antagonist to retinoid X receptor alpha (RXRα), promoting apoptosis in cancer cells while maintaining low cytotoxicity in normal cells .
  • Anti-inflammatory Effects :
    • The compound has been reported to suppress COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests potential applications in treating inflammatory diseases .
  • Antimicrobial Activity :
    • Pyrimidine derivatives have shown antimicrobial properties against various pathogens, indicating their potential as therapeutic agents in infectious diseases.

Case Study 1: Anticancer Activity

A study evaluated a series of pyrimidine derivatives for their anticancer properties, focusing on their interaction with RXRα. Among these, compound 6A demonstrated strong antagonist activity with an EC50 value of 1.68 ± 0.22 µM and significant anti-proliferative effects against HepG2 and A549 cancer cell lines . The findings suggest that modifications to the pyrimidine structure can enhance anticancer efficacy.

Case Study 2: Anti-inflammatory Properties

Research involving carrageenan-induced paw edema models indicated that certain pyrimidine derivatives exhibited anti-inflammatory effects similar to indomethacin, with ED50 values demonstrating their potential as effective anti-inflammatory agents .

Data Tables

Biological Activity IC50/EC50 Values Target
COX-2 Inhibition0.04 ± 0.01 μmolCOX Enzymes
Anticancer Activity (6A)EC50 = 1.68 ± 0.22 µMRXRα
Anti-inflammatory (ED50)9.17 μM (indomethacin)Inflammation

Q & A

Q. What are the recommended synthetic routes for preparing pyrimidin-2-ylmethanamine acetate, and what intermediates are critical for yield optimization?

Methodological Answer: this compound can be synthesized via neutralization of pyrimidin-2-ylmethanamine free base with acetic acid. Key intermediates include pyrimidin-2-ylmethanamine hydrochloride (CAS 372118-67-7), which is often used in coupling reactions with amines or carbonyl-containing reagents. For example, diisopropylethylamine (DIPEA) is a common base used to deprotonate the hydrochloride salt during nucleophilic substitution or condensation reactions . Purification typically involves recrystallization or column chromatography.

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR can confirm structural integrity by identifying proton environments (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm and methylene groups adjacent to the amine).
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS detects the molecular ion peak (e.g., [M+H]+^+) and validates stoichiometry.
  • HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>95% by area normalization) .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer: Stability studies should assess:

  • Temperature : Accelerated degradation tests at 40°C/75% RH for 1–3 months (ICH guidelines).
  • Light Sensitivity : Exposure to UV/visible light (ICH Q1B) with periodic HPLC analysis to detect photodegradants.
  • Humidity : Hygroscopicity tests using dynamic vapor sorption (DVS).
    Note: The hydrochloride analogue is sensitive to prolonged air exposure; acetate derivatives may require inert-atmosphere storage .

Q. What are the solubility properties of this compound in common laboratory solvents?

Methodological Answer:

  • Polar solvents : High solubility in water, methanol, and DMSO due to the acetate counterion and amine group.
  • Non-polar solvents : Limited solubility in hexane or toluene.
    Experimental protocol: Perform gravimetric analysis by dissolving 10 mg increments in 1 mL solvent under sonication (30 min) and filtering undissolved material .

Q. How can researchers mitigate byproduct formation during reactions involving this compound?

Methodological Answer:

  • Temperature control : Maintain reactions below 60°C to prevent thermal decomposition.
  • Stoichiometric precision : Use 1.1–1.2 equivalents of acetate salt to avoid excess reagent.
  • Additive screening : Catalytic amounts of DMAP or TBAB may suppress side reactions in nucleophilic substitutions .

Advanced Research Questions

Q. What experimental design strategies optimize the synthetic yield of this compound in multi-step reactions?

Methodological Answer:

  • Design of Experiments (DoE) : Vary parameters (e.g., solvent polarity, base strength, reaction time) using a factorial design.
  • In-situ monitoring : Employ ReactIR or inline HPLC to track intermediate formation.
  • Counterion exchange : Compare acetate vs. hydrochloride salts for improved solubility in polar aprotic solvents .

Q. How can mechanistic studies elucidate the reactivity of this compound in metal-catalyzed cross-coupling reactions?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Replace 1H^1H with 2H^2H in the methylene group to study rate-determining steps.
  • DFT calculations : Model transition states for C–N bond formation using Gaussian or ORCA software.
  • Catalyst screening : Test Pd(II)/Cu(I) systems for Buchwald-Hartwig aminations .

Q. What advanced spectroscopic methods resolve contradictions in reported tautomeric forms of pyrimidin-2-ylmethanamine derivatives?

Methodological Answer:

  • Variable-temperature NMR : Identify tautomeric equilibria (e.g., amine vs. imine forms) by observing peak splitting at −40°C to 25°C.
  • X-ray crystallography : Determine solid-state tautomerism (e.g., monoclinic vs. orthorhombic crystal systems).
  • 2D NOESY : Correlate proton proximities in dynamic solutions .

Q. How can researchers develop a validated HPLC method for quantifying trace impurities in this compound batches?

Methodological Answer:

  • Column selection : Use a HILIC column for polar impurities.
  • Detection : UV at 254 nm for pyrimidine rings; CAD for non-chromophoric impurities.
  • Validation parameters : Assess linearity (R2^2 > 0.999), LOD/LOQ (≤0.1%), and precision (%RSD < 2%) per ICH Q2(R1) .

Q. What computational approaches predict the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.
  • QSAR modeling : Correlate substituent effects (Hammett σ values) with IC50_{50} data.
  • ADMET prediction : Use SwissADME or pkCSM to optimize bioavailability and toxicity .

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